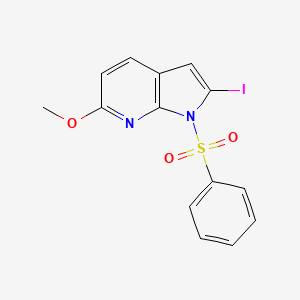

1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole

Descripción

Background and Classification within Azaindole Family

This compound belongs to the 7-azaindole subfamily, which represents one of four structural isomers of azaindoles including 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole configurations. The azaindole family encompasses π-deficient heterocycles that are structurally related to both pyridine and pyrrole systems, featuring a broader variation of pKa values compared to their indole counterparts. These compounds are characterized by the replacement of one carbon atom in the indole structure with nitrogen, creating unique electronic properties and biological activities that distinguish them from traditional indole derivatives.

The 7-azaindole core structure, also known as 1H-pyrrolo[2,3-b]pyridine, demonstrates distinctive physicochemical properties including altered partition coefficients, total polar surface areas, and aqueous solubility parameters compared to indole structures. Research has established that azaindoles exhibit enhanced metabolic stability and improved drug-like properties, making them attractive scaffolds for pharmaceutical development. The incorporation of an additional nitrogen atom within the six-membered ring significantly modulates the electronic distribution and hydrogen bonding capabilities of these heterocyclic systems.

The classification of this compound within the azaindole family is further distinguished by its specific substitution pattern. The compound incorporates a phenylsulfonyl group at the nitrogen position, which serves as both a protecting group and an electronic modulator. The presence of iodine at position 2 provides a reactive site for cross-coupling reactions, while the methoxy group at position 6 contributes to hydrogen bonding capabilities and influences the overall electronic characteristics of the molecule.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its structural complexity to encompass its role as a versatile synthetic intermediate and potential bioactive compound. Azaindole derivatives have gained substantial attention in medicinal chemistry due to their ability to form hydrogen bonds with the hinge region of protein kinases, similar to the bonding pattern observed with the adenine moiety of natural substrate adenosine triphosphate. This structural similarity enables azaindole-based compounds to function as effective kinase inhibitors, targeting various cellular signaling pathways involved in disease processes.

The heterocyclic nature of 7-azaindole systems provides unique advantages in drug discovery applications. The presence of two nitrogen atoms within the bicyclic framework allows for multiple interaction modes with biological targets, including hydrogen bond donation and acceptance capabilities. Research has demonstrated that azaindole frameworks can be systematically modified to target specific kinases through strategic substitution patterns, as evidenced by the development of cyclin-dependent kinase inhibitors and other therapeutic agents.

From a synthetic perspective, this compound serves as an important building block for the construction of more complex heterocyclic systems. The iodine substituent at position 2 provides an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The phenylsulfonyl protecting group can be selectively removed under appropriate conditions, allowing for further functionalization of the nitrogen atom. These features make the compound a valuable synthetic intermediate for the preparation of libraries of azaindole derivatives with varying biological activities.

Historical Development of Azaindole Chemistry

The historical development of azaindole chemistry represents a fascinating journey spanning several decades of heterocyclic research. The concept of azaindoles emerged from early investigations into nitrogen-containing analogues of indole systems, with researchers seeking to understand how the introduction of additional nitrogen atoms would affect the chemical and biological properties of these heterocyclic frameworks. Initial studies focused on the synthesis and characterization of the four possible azaindole isomers, establishing their distinct physicochemical properties and reactivity patterns.

Early research in azaindole chemistry revealed that these compounds exhibit remarkable stability toward acidic conditions compared to indoles, a property attributed to the diversion of protonation to the pyridine nitrogen rather than the pyrrole nitrogen. This discovery opened new avenues for synthetic applications and highlighted the unique electronic characteristics of azaindole systems. The development of reliable synthetic methodologies for azaindole preparation became a priority, leading to the establishment of various cyclization strategies and metal-catalyzed approaches.

The recognition of azaindoles as bioisosteres of indole systems marked a significant milestone in their historical development. This concept emerged from observations that azaindole derivatives could replace indole moieties in biologically active compounds while maintaining or enhancing their pharmacological properties. The bioisosteric relationship between indoles and azaindoles provided a rational basis for drug design strategies, leading to the development of numerous therapeutic agents incorporating azaindole frameworks.

The modern era of azaindole chemistry has been characterized by the development of sophisticated synthetic methodologies and the recognition of their therapeutic potential. The synthesis of specifically substituted azaindole derivatives, such as this compound, represents the culmination of decades of methodological advancement in heterocyclic chemistry. Contemporary research continues to explore novel synthetic approaches and biological applications, ensuring the continued relevance of azaindole chemistry in modern chemical research.

Nomenclature and Structural Terminology

The nomenclature of this compound follows established principles for naming complex heterocyclic compounds, incorporating multiple systems of chemical nomenclature to accurately describe its structural features. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(benzenesulfonyl)-2-iodo-6-methoxypyrrolo[2,3-b]pyridine, which precisely describes the core heterocyclic framework and all substituent groups. This systematic nomenclature provides unambiguous identification of the compound's structure and enables clear communication within the scientific community.

The term "7-azaindole" in the compound name specifically indicates the position of the nitrogen substitution within the indole framework. The numbering system for azaindoles follows the conventional indole numbering pattern, with the nitrogen atom replacing the carbon at position 7 of the benzene ring. This nomenclature system allows for clear distinction between the four possible azaindole isomers and provides a standardized framework for describing substitution patterns.

Alternative nomenclature systems have been employed in the literature to describe azaindole compounds. American chemical literature frequently refers to azaindoles as pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine for 7-azaindole. This nomenclature emphasizes the bicyclic nature of the compound and provides an alternative systematic approach to naming these heterocyclic systems. German literature has also adopted similar pyrrolopyridine-based nomenclature for azaindole compounds.

The structural terminology associated with this compound encompasses several important functional group descriptors. The phenylsulfonyl group represents a benzenesulfonyl moiety attached to the nitrogen atom, functioning as both a protecting group and an activating substituent. The iodo substituent at position 2 provides a halogen functionality that can participate in various substitution and coupling reactions. The methoxy group at position 6 contributes an electron-donating ether functionality that influences the electronic properties of the heterocyclic system.

| Nomenclature System | Compound Name | Description |

|---|---|---|

| IUPAC | 1-(benzenesulfonyl)-2-iodo-6-methoxypyrrolo[2,3-b]pyridine | Official systematic name |

| Common | This compound | Widely used research name |

| CAS Registry | 1227270-18-9 | Chemical Abstracts Service identifier |

| Alternative | 1-(Phenylsulphonyl)-2-iodo-6-methoxy-7-azaindole | British spelling variant |

Position of Substituents and Their Significance

The specific positioning of substituents in this compound plays a crucial role in determining the compound's chemical reactivity, physical properties, and potential biological activities. Each substituent occupies a strategically important position that contributes to the overall molecular architecture and functional characteristics of the compound. Understanding the significance of these positional relationships provides insight into the compound's behavior in various chemical and biological contexts.

The phenylsulfonyl group attached to the nitrogen at position 1 serves multiple important functions within the molecular structure. This substituent acts as a protecting group for the nitrogen atom, preventing unwanted reactions during synthetic transformations while maintaining the integrity of the heterocyclic core. Additionally, the phenylsulfonyl group significantly influences the electronic properties of the azaindole system through its electron-withdrawing characteristics, which affect the reactivity of other positions within the molecule. Research has demonstrated that the presence of directing/protecting groups such as phenylsulfonyl can influence the outcome of deprotometalation reactions and subsequent functionalization strategies.

The iodine atom positioned at carbon 2 represents a highly significant structural feature that provides exceptional synthetic versatility. This halogen substituent functions as an excellent leaving group for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira coupling processes. The strategic placement of iodine at position 2 enables selective functionalization at this site while preserving other reactive positions within the molecule. Studies on related azaindole systems have shown that the regioselectivity of halogenation reactions can be predicted using calculated atomic charges and HOMO orbital coefficients, with position 2 often being favored for electrophilic substitution reactions.

The methoxy group located at position 6 contributes important electronic and steric effects to the overall molecular structure. This electron-donating substituent increases the electron density within the heterocyclic system and provides hydrogen bonding capabilities through its oxygen atom. The positioning of the methoxy group at position 6 is particularly significant because it allows for potential interactions with biological targets while maintaining optimal electronic characteristics for kinase inhibition activities. Research on azaindole-based kinase inhibitors has shown that substituents at position 6 can significantly influence selectivity profiles and binding affinities.

The combined effect of these three substituents creates a unique molecular architecture that balances reactivity, stability, and functional capability. The electron-withdrawing phenylsulfonyl group at position 1 compensates for the electron-donating methoxy group at position 6, creating a balanced electronic environment within the heterocyclic core. The iodine substituent at position 2 provides a reactive handle for further synthetic elaboration while maintaining the integrity of the substitution pattern. This careful balance of electronic and steric effects makes this compound a valuable compound for both synthetic applications and biological investigations.

| Position | Substituent | Electronic Effect | Synthetic Significance | Biological Relevance |

|---|---|---|---|---|

| 1 | Phenylsulfonyl | Electron-withdrawing | Protecting group, directing effects | Influences kinase binding |

| 2 | Iodine | Halogen, leaving group | Cross-coupling reactions | Modulates selectivity |

| 6 | Methoxy | Electron-donating | Hydrogen bonding | Target interaction site |

| 7 | Nitrogen (azaindole) | π-deficient | Core reactivity | Hinge region binding |

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-2-iodo-6-methoxypyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O3S/c1-20-13-8-7-10-9-12(15)17(14(10)16-13)21(18,19)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXIIIIHNWQLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Structure: 7-Azaindole Derivatization

The foundational scaffold for this compound is the 7-azaindole core. A validated method for synthesizing 7-azaindole derivatives involves starting with 4-chloro-7-azaindole (1c ), which is prepared via chlorination of 7-azaindole N-oxide using phosphoryl chloride (POCl₃). Subsequent functionalization steps include:

Sulfonylation at the 1-Position

Introduction of the phenylsulfonyl group is achieved by treating 4-chloro-7-azaindole (1c ) with benzenesulfonyl chloride in the presence of potassium carbonate (K₂CO₃). This reaction proceeds in acetone at room temperature, yielding 1-(phenylsulfonyl)-4-chloro-7-azaindole (1d ) with an 80% yield.

Reaction Conditions:

-

Substrate: 4-Chloro-7-azaindole (1c )

-

Reagent: Benzenesulfonyl chloride

-

Base: K₂CO₃

-

Solvent: Acetone

-

Temperature: Room temperature

-

Yield: 80%

Iodination at the 2-Position

Iodination of 1d is performed using lithium diisopropylamide (LDA) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at -70°C. This generates 1-(phenylsulfonyl)-2-iodo-4-chloro-7-azaindole (1 ) with a 70% yield.

Reaction Conditions:

-

Substrate: 1-(Phenylsulfonyl)-4-chloro-7-azaindole (1d )

-

Reagents: LDA, TMEDA, I₂

-

Solvent: THF

-

Temperature: -70°C

-

Yield: 70%

Methoxylation at the 6-Position

Optimization and Scalability

Solvent and Temperature Effects

-

Iodination Efficiency: THF at -70°C ensures regioselective iodination without side reactions.

-

Sulfonylation Kinetics: Acetone as a solvent enhances reaction rates due to its polar aprotic nature, facilitating deprotonation and sulfonyl group transfer.

Analytical Data and Characterization

Spectral Validation

Purity and Stability

Industrial Applicability and Challenges

Scalability of Key Steps

-

Sulfonylation: Benzenesulfonyl chloride is cost-effective and scalable, but requires careful handling due to its corrosive nature.

-

Iodination: LDA and TMEDA are moisture-sensitive, necessitating anhydrous conditions.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The phenylsulfonyl group can participate in oxidation-reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted azaindole derivatives .

Aplicaciones Científicas De Investigación

Kinase Inhibition

Mechanism of Action

The compound is part of a broader class of azaindole derivatives that have been identified as effective inhibitors of various kinases, specifically c-Jun N-terminal kinases (JNKs). These kinases are implicated in several diseases, including neurodegenerative disorders and inflammatory diseases. Inhibition of JNK activity has been shown to alleviate symptoms associated with these conditions, making 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole a candidate for therapeutic use in such contexts .

Case Studies

Research has demonstrated that azaindole derivatives can inhibit JNK activity with selectivity over other kinases, which is crucial for minimizing side effects during treatment . A study involving the synthesis of various 7-azaindole derivatives showed promising results in reducing inflammation and neurodegeneration in animal models .

Anticancer Properties

Cytotoxicity Against Cancer Cells

this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have reported that compounds based on this structure can sensitize cancer cells to traditional chemotherapeutics like cisplatin, enhancing their efficacy . The mechanism involves the inhibition of specific kinases related to DNA damage response pathways, which are often overactive in chemoresistant cancer cells.

Research Findings

In vitro studies have shown that this compound can induce apoptosis in cancer cells at low concentrations (IC50 values ranging from 0.4 to 12.8 μM), highlighting its potential as a therapeutic agent against resistant forms of cancer . Furthermore, the incorporation of platinum complexes with azaindole derivatives has been explored, revealing enhanced anticancer activity through novel mechanisms involving biomolecular interactions .

Treatment of Neurodegenerative Disorders

Potential Applications

The ability of this compound to inhibit JNKs positions it as a potential treatment for neurodegenerative diseases such as Alzheimer's and multiple sclerosis. By modulating kinase activity, this compound may help mitigate neuronal damage and improve cognitive function in affected individuals .

Clinical Implications

Ongoing research aims to establish the efficacy and safety profile of this compound in clinical settings. Preliminary findings suggest that azaindole derivatives could play a critical role in developing new therapies for managing neurodegenerative conditions by targeting specific signaling pathways involved in neuronal health .

Mecanismo De Acción

The mechanism of action of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole involves its interaction with specific molecular targets. The phenylsulfonyl group and iodine atom can modulate the compound’s binding affinity to various receptors and enzymes, influencing biological pathways . The methoxy group may also play a role in enhancing the compound’s solubility and bioavailability .

Comparación Con Compuestos Similares

Key Observations :

- Halogen Effects : Iodine (target compound) offers superior reactivity in cross-coupling compared to bromine () or chlorine () due to its polarizability and bond dissociation energy .

- Positional Effects: Methoxy at position 6 (target) vs.

Functional Group and Azaindole Core Modifications

Key Observations :

- Functional Groups: The target compound’s methoxy group contrasts with boronic esters () or cyano groups (), which are critical for divergent synthetic applications (e.g., cross-coupling vs. electrophilic substitution) .

- Core Modifications : 7-azaindole (target) vs. 5-azaindole () shifts nitrogen position, altering hydrogen-bonding capacity and aromatic π-stacking interactions .

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The phenylsulfonyl group in all analogs enhances electrophilicity.

- Steric Hindrance : Bulkier substituents (e.g., 3-boronic ester in ) may reduce accessibility to catalytic sites in synthetic reactions compared to the target’s smaller iodine and methoxy groups .

Actividad Biológica

1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole is a synthetic compound that belongs to the azaindole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₁₄H₁₁I N₂O₃S

- Molar Mass : 414.22 g/mol

- CAS Number : 1227270-18-9

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The phenylsulfonyl group enhances binding affinity to specific enzymes, potentially inhibiting their activity. This is significant in cancer research, where enzyme inhibition can lead to reduced tumor growth.

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways crucial for cellular functions.

- Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against RNA viruses, leveraging its structural features for effective binding to viral proteins.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that derivatives of azaindoles can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this azaindole have shown effectiveness against various cancer cell lines by targeting specific kinases involved in cell growth and survival .

- Antimicrobial Effects : Some studies have reported antimicrobial properties, suggesting that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Study 1: Anticancer Activity

A study published in PubMed Central highlighted the anticancer potential of azaindole derivatives. The research focused on the ability of these compounds to inhibit PI3K signaling pathways, which are often dysregulated in cancers. The findings indicated that similar compounds could reduce tumor cell viability significantly .

Study 2: Antiviral Activity

Another investigation assessed the antiviral effects of azaindoles against influenza viruses. The study demonstrated that certain derivatives could inhibit viral replication by interfering with polymerase activity, suggesting a potential therapeutic avenue for respiratory viruses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains phenylsulfonyl and iodine groups | Anticancer, antiviral |

| 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole | Similar structure but different substitution pattern | Anticancer properties noted |

| 7-Azaindole | Lacks sulfonyl group but retains nitrogen atoms | Known for various biological activities |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing substituents (e.g., iodine, sulfonyl groups) into the 7-azaindole scaffold?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions are widely used for regioselective functionalization. For example, a palladium-catalyzed cyanation/reduction sequence can introduce aminomethyl groups at the 2-position of 7-azaindole derivatives . Chlorination via the N-oxide intermediate (e.g., regioselective chlorination at the 4-position) enables further substitution, as demonstrated in synthesizing 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid .

- Key Considerations : Selectivity depends on protecting groups (e.g., phenylsulfonyl) and reaction conditions (temperature, catalyst loading).

Q. How can NMR spectroscopy resolve structural ambiguities in 7-azaindole derivatives?

- Methodological Answer :

- 1H NMR : Methoxy groups (e.g., at C6) appear as singlets near δ 3.8–4.0 ppm. Aromatic protons in the 7-azaindole core show distinct splitting patterns due to anisotropic effects from the sulfonyl group.

- 13C NMR : Iodine substitution (C2) induces significant deshielding (~δ 90–100 ppm). Sulfonyl groups (C-SO2) resonate near δ 135–140 ppm .

- HSQC/HMBC : Correlates protons and carbons to confirm substitution patterns (e.g., iodine at C2 vs. C3).

Q. What purification techniques are optimal for halogenated 7-azaindole derivatives?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol). Halogenated derivatives often require higher polarity solvents due to increased molecular weight.

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials (e.g., phenylsulfonyl chloride).

- HPLC : For isolating isomers (e.g., regioisomers from incomplete chlorination) .

Advanced Research Questions

Q. How does the phenylsulfonyl group influence regioselectivity in subsequent functionalization reactions?

- Methodological Answer : The sulfonyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to the para position relative to itself. For example:

- In chlorination reactions, the N-oxide intermediate directs chlorine to the 4-position of 7-azaindole, avoiding competition with the sulfonyl group .

- Iodination at C2 is favored due to reduced steric hindrance compared to C3 (blocked by methoxy at C6) .

- Data Table :

| Reaction Type | Regioselectivity | Yield (%) | Reference |

|---|---|---|---|

| Chlorination (N-oxide) | C4 | 78 | |

| Iodination (direct) | C2 | 65 |

Q. What computational methods validate the electronic effects of substituents on reactivity?

- Methodological Answer :

- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. The sulfonyl group lowers HOMO energy, reducing nucleophilicity at adjacent positions.

- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions (e.g., near iodine) for SNAr reactions .

- Contradiction Analysis : Experimental yields for iodination (65%) may conflict with computational predictions due to solvent effects or kinetic barriers.

Q. How to resolve contradictions in reported synthetic yields for similar 7-azaindole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.